4-(2,4-dichlorophenyl)-2-(3-iodophenyl)-6H-1,3-oxazin-6-one
Overview
Description
4-(2,4-dichlorophenyl)-2-(3-iodophenyl)-6H-1,3-oxazin-6-one, also known as DIOC6, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that can easily penetrate cell membranes and label intracellular structures.
Mechanism of Action
4-(2,4-dichlorophenyl)-2-(3-iodophenyl)-6H-1,3-oxazin-6-one is a lipophilic molecule that can easily penetrate cell membranes. Once inside the cell, it binds to intracellular structures and emits a green fluorescence when excited with blue light. The mechanism of action of this compound is based on its ability to bind to and label intracellular structures.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and has minimal effects on cellular metabolism and viability. However, it has been shown to affect mitochondrial function and induce apoptosis in some cell types at high concentrations. Therefore, it is important to use this compound at appropriate concentrations and exposure times.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,4-dichlorophenyl)-2-(3-iodophenyl)-6H-1,3-oxazin-6-one is its high sensitivity and selectivity for labeling intracellular structures. It is also relatively easy to use and does not require specialized equipment. However, one limitation of this compound is its relatively low photostability, which can limit its use for long-term imaging experiments.
Future Directions
There are several future directions for the use of 4-(2,4-dichlorophenyl)-2-(3-iodophenyl)-6H-1,3-oxazin-6-one in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound with improved photostability and specificity for labeling specific intracellular structures. Another area of interest is the use of this compound in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide more detailed information about intracellular structures. Finally, the use of this compound in vivo for imaging of animal models is an area of active research.
Scientific Research Applications
4-(2,4-dichlorophenyl)-2-(3-iodophenyl)-6H-1,3-oxazin-6-one has been widely used as a fluorescent probe to label various intracellular structures, such as mitochondria, lysosomes, and endoplasmic reticulum. It has also been used to study the dynamics of intracellular calcium signaling and membrane potential changes. In addition, this compound has been used to study the uptake and transport of nanoparticles in cells.
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-(3-iodophenyl)-1,3-oxazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2INO2/c17-10-4-5-12(13(18)7-10)14-8-15(21)22-16(20-14)9-2-1-3-11(19)6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHQNJSCFGKWSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC(=CC(=O)O2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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